2-(2-fluorophenoxy)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide
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Overview
Description
2-(2-fluorophenoxy)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with multiple functional groups, including a fluorophenoxy group, a pyrazolyl group, and a thiophenyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Fluorophenoxy Intermediate: Reacting 2-fluorophenol with an appropriate acylating agent to form the fluorophenoxy intermediate.
Synthesis of the Pyrazolyl Intermediate: Reacting 1H-pyrazole with an alkylating agent to introduce the ethyl group.
Coupling Reaction: Combining the fluorophenoxy intermediate with the pyrazolyl intermediate under suitable conditions to form the desired acetamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophenyl group.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: The fluorophenoxy group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(2-fluorophenoxy)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound in drug discovery due to its complex structure and potential biological activity.
Biological Studies: Investigating its effects on biological systems, such as enzyme inhibition or receptor binding.
Industrial Applications: Possible use in the development of new materials or as a chemical intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with proteins, enzymes, or receptors, leading to modulation of their activity. The molecular pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenoxy)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide
- 2-(2-bromophenoxy)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide
Uniqueness
The presence of the fluorophenoxy group in 2-(2-fluorophenoxy)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide may confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c18-14-4-1-2-5-16(14)23-11-17(22)19-10-15(13-6-9-24-12-13)21-8-3-7-20-21/h1-9,12,15H,10-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRGBPIYNBIIQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC(C2=CSC=C2)N3C=CC=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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